BenchChemオンラインストアへようこそ!

3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Lipophilicity Drug-likeness Permeability

3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS 440646-74-2, PubChem CID is a synthetic N-arylsulfonyl β-amino acid derivative with the molecular formula C₁₂H₁₆FNO₄S and a molecular weight of 289.33 g/mol. Its scaffold is built on a β-leucine (3-amino-4-methylpentanoic acid) backbone N-capped with a 4-fluorophenylsulfonyl group, placing it at the intersection of sulfonamide and β-amino acid chemical space.

Molecular Formula C12H16FNO4S
Molecular Weight 289.32
CAS No. 440646-74-2
Cat. No. B2427627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid
CAS440646-74-2
Molecular FormulaC12H16FNO4S
Molecular Weight289.32
Structural Identifiers
SMILESCC(C)C(CC(=O)O)NS(=O)(=O)C1=CC=C(C=C1)F
InChIInChI=1S/C12H16FNO4S/c1-8(2)11(7-12(15)16)14-19(17,18)10-5-3-9(13)4-6-10/h3-6,8,11,14H,7H2,1-2H3,(H,15,16)
InChIKeyTZEAWGWJIBCWPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic Acid (CAS 440646-74-2): Structural Identity and Procurement Baseline


3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS 440646-74-2, PubChem CID 4344996) is a synthetic N-arylsulfonyl β-amino acid derivative with the molecular formula C₁₂H₁₆FNO₄S and a molecular weight of 289.33 g/mol [1]. Its scaffold is built on a β-leucine (3-amino-4-methylpentanoic acid) backbone N-capped with a 4-fluorophenylsulfonyl group, placing it at the intersection of sulfonamide and β-amino acid chemical space [2]. The compound carries two hydrogen bond donors, six hydrogen bond acceptors, six rotatable bonds, and a computed XLogP3-AA of 1.9 [1]. It is commercially available as a research-grade screening compound (typical purity ≥95%) from multiple suppliers including Life Chemicals (Catalog F0919-6924) and Leyan (Catalog 1536212) . Unlike the large body of α-amino acid sulfonamide derivatives, this compound's β-amino acid architecture places the sulfonamide nitrogen at the 3-position of the pentanoic acid chain, creating a distinct pharmacophoric geometry relative to the more common 2-substituted leucine sulfonamides [2].

Why Generic Substitution of 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic Acid (CAS 440646-74-2) with Closest Analogs Is Not Scientifically Equivalent


The sulfonamide-leucine chemical space contains at least three closely related positional and regioisomeric analogs—2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS 251097-25-3, α-amino acid series), ((3-fluorophenyl)sulfonyl)leucine (CAS 1103527-39-4, meta-fluoro series), and ((2-fluorophenyl)sulfonyl)leucine (CAS 1041437-98-2, ortho-fluoro series)—that share the identical C₁₂H₁₆FNO₄S molecular formula and near-identical molecular weight (289.32–289.33) . Despite this constitutional isomerism, their computed lipophilicities diverge substantially: the target β-amino acid scaffold registers XLogP3-AA = 1.9 on PubChem, while the α-amino acid 2-position isomer (CAS 251097-25-3) reports LogP = 3.075 [1], a difference of approximately 1.2 log units. This magnitude of lipophilicity shift is sufficient to alter membrane permeability, plasma protein binding, and off-target promiscuity profiles [2]. More fundamentally, β-amino acids are established to resist proteolytic cleavage by common peptidases and α-amino acid metabolic enzymes, a property not shared by α-amino acid-derived sulfonamides [3]. The compound class has been the subject of patent filings specifically claiming N-(arylsulfonyl)-β-amino acid derivatives as selective bradykinin B1 receptor ligands for inflammatory indications, with the β-amino acid scaffold cited as critical for receptor selectivity [4]. These convergent structural, physicochemical, and metabolic distinctions make unvalidated substitution among regioisomers a source of irreproducible screening results.

Quantitative Comparative Evidence for 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic Acid (CAS 440646-74-2) Versus Closest Analogs


Lipophilicity Divergence: XLogP3-AA Comparison of Positional Isomers (3-β vs. 2-α Sulfonamide Substitution)

The target β-amino acid scaffold (sulfonamide at position 3) yields a computed XLogP3-AA of 1.9, determined by PubChem's XLogP3 3.0 algorithm [1]. In contrast, the α-amino acid positional isomer 2-{[(4-fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid (CAS 251097-25-3) has a reported LogP of 3.075 from ChemSrc . The ZINC15 database independently records logP = 1.749 for the target compound (Tranche CDAA) [2]. This ~1.2 log unit reduction in lipophilicity is attributable to the additional methylene spacer between the carboxylic acid and the sulfonamide-bearing carbon in the β-amino acid scaffold, which alters the hydrogen-bonding network and solvation free energy. A ΔLogP of this magnitude is pharmacokinetically meaningful: it predicts lower non-specific tissue binding and altered membrane partitioning relative to the 2-position isomer [3].

Lipophilicity Drug-likeness Permeability ADME

β-Amino Acid Scaffold: Intrinsic Resistance to α-Amino Acid Metabolic and Proteolytic Pathways

The target compound incorporates a β-amino acid backbone (amino group at the 3-position relative to the carboxylic acid), distinguishing it from all common α-amino acid-derived sulfonamide analogs (e.g., CAS 251097-25-3, 1103527-39-4, 1041437-98-2) which bear the sulfonamide at the 2-position [1]. β-Amino acids and β-peptides are extensively documented to resist hydrolysis by common mammalian proteases and peptidases that recognize α-amino acid substrates, and they are not substrates for the major α-amino acid metabolic enzymes (transaminases, decarboxylases, amino acid oxidases) [2] [3]. This class-level property has been exploited in the design of metabolically stabilized peptidomimetics and is explicitly invoked in patent EA006430B1, which claims N-(arylsulfonyl)-β-amino acid derivatives for therapeutic indications where metabolic durability is required [4]. While no direct head-to-head microsomal stability data for the target compound vs. its α-amino acid analogs are publicly available, the β-amino acid scaffold's proteolytic and metabolic stability advantage is a well-established class-level principle [3].

Metabolic stability Proteolytic resistance β-Amino acid Peptidomimetic

Para-Fluorophenyl vs. Meta/Ortho-Fluorophenyl Substitution: Regioisomeric Impact on Electronic Properties and Target Engagement in the N-Arylsulfonyl Series

The target compound bears a para-fluoro substituent on the phenylsulfonyl ring, whereas commercial analogs ((3-fluorophenyl)sulfonyl)leucine (CAS 1103527-39-4) and ((2-fluorophenyl)sulfonyl)leucine (CAS 1041437-98-2) carry the fluorine at the meta and ortho positions, respectively . In the structurally related N-arylsulfonyldipeptidyl aldehyde calpain inhibitor series, the para-fluoro substitution was identified as optimal for calpain inhibitory potency: compound SJA6017 (N-(4-fluorophenylsulfonyl)-L-valyl-L-leucinal) achieved IC₅₀ values of 7.5 nM against µ-calpain and 78 nM against m-calpain, representing a 10–50 fold potency improvement over known calpain inhibitors and establishing the 4-fluoro substitution as the preferred aryl substitution pattern in this pharmacophore class [1] [2]. While the target compound is a single-amino-acid β-derivative rather than a dipeptide aldehyde, the N-terminal 4-fluorophenylsulfonyl capping group is identical, and the para-fluoro optimization is consistent across independent sulfonamide-enzyme inhibitor series .

Fluorine substitution SAR Sulfonamide Electronic effects Calpain inhibition

Hydrogen Bond Donor/Acceptor Architecture and Topological Polar Surface Area Differentiation Between β- and α-Amino Acid Sulfonamide Scaffolds

The target compound (CID 4344996) presents 2 hydrogen bond donors, 6 hydrogen bond acceptors, a topological polar surface area (tPSA) of 86 Ų, and 6 rotatable bonds as computed by PubChem/Cactvs [1]. ZINC15 independently records tPSA = 86 Ų with 8 rotatable bonds (including the sulfonamide S-N bond) [2]. For the α-amino acid comparator (2S)-2-(4-fluorobenzenesulfonamido)-3-methylpentanoic acid (an isoleucine-derived analog with C₁₂H₁₆FNO₄S), ChemBase reports an acid pKa of 3.16, LogD(pH 5.5) = 0.008, LogD(pH 7.4) = −1.13, and a computed polar surface area of 83.47 Ų [3]. The β-amino acid scaffold's additional methylene spacer shifts the carboxylic acid pKa upward (reduced inductive effect from the sulfonamide nitrogen) and increases the polar surface area by approximately 2.5 Ų relative to the α-amino acid scaffold, while also altering the LogD at physiological pH—parameters that directly influence blood-brain barrier permeability prediction and oral absorption classification [4].

Polar surface area Hydrogen bonding Permeability Drug-likeness TPSA

Commercial Availability and Purity Specifications: Procurement-Ready Comparison of 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic Acid vs. Closest Analogs

The target compound is stocked by at least two verified suppliers: Leyan (Shanghai Haohong Scientific) offers Catalog No. 1536212 at 98% purity , and Life Chemicals lists it as Catalog F0919-6924 within their HTS screening compound collection [1]. Its closest positional isomer, CAS 251097-25-3, is available through Key Organics Ltd (via ChemBase, Catalog 10G-480S) and AK Scientific (Catalog 8390AD) at 95% minimum purity, as well as Santa Cruz Biotechnology (research-use only) . The meta-fluoro analog ((3-fluorophenyl)sulfonyl)leucine (CAS 1103527-39-4) is stocked by Leyan at 97% purity (Catalog 1146925) and AK Scientific (Catalog 1127CX) at 95% . Procurement-relevant differentiation includes: the target β-amino acid compound is available at 98% purity from Leyan versus 95–97% for the closest analogs, and its supplier diversity (Life Chemicals, Leyan) supports competitive sourcing for large-scale HTS campaigns. However, the target compound appears in fewer supplier catalogs overall than the 2-position isomer, which may affect lead times for bulk orders .

Commercial availability Purity Procurement Screening compound Catalog

Comparative Scaffold Complexity: Single β-Amino Acid vs. Dipeptide Aldehyde in the 4-Fluorophenylsulfonyl Pharmacophore Series

The well-characterized 4-fluorophenylsulfonyl-containing calpain inhibitor SJA6017 (MW = 354.4 g/mol, dipeptide aldehyde) achieves potent calpain inhibition (IC₅₀ = 7.5 nM µ-calpain) but suffers from limited oral bioavailability, high plasma protein binding (>85% across species), and extensive hepatic metabolism—only 2.5% parent remaining after 60 min with human microsomes [1]. The target compound (MW = 289.33 g/mol) presents a substantially simpler molecular architecture: a single β-amino acid with a free carboxylic acid terminus rather than a dipeptide aldehyde warhead. Its lower molecular weight (ΔMW ≈ −65 g/mol) and reduced structural complexity place it closer to fragment-like chemical space (MW < 300, XLogP < 3), making it a more suitable starting point for fragment-based drug discovery or scaffold-hopping campaigns where the 4-fluorophenylsulfonyl pharmacophore is to be retained while reducing liabilities associated with the peptide-aldehyde motif of SJA6017 [2]. No direct calpain inhibition data are available for the target compound, so this comparison is scaffold-level only.

Scaffold complexity Fragment-like Lead-likeness Calpain SJA6017

Evidence-Backed Research and Procurement Application Scenarios for 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic Acid (CAS 440646-74-2)


Fragment-Based and Scaffold-Hopping Campaigns Targeting Cysteine Protease or Sulfonamide-Binding Pockets

The target compound's low molecular weight (289.33 g/mol), moderate lipophilicity (XLogP3-AA = 1.9), and para-fluorophenylsulfonyl pharmacophore—empirically validated in the SJA6017 calpain inhibitor series (IC₅₀ = 7.5 nM against µ-calpain) [1]—make it a suitable fragment-like starting point for cysteine protease inhibitor discovery. Its β-amino acid scaffold provides a free carboxylic acid handle for amide coupling diversification, while avoiding the metabolic instability associated with the peptide-aldehyde warhead present in SJA6017 (2.5% parent remaining after 60 min in human microsomes) [1]. Researchers should verify target engagement via biochemical assay before committing to scaffold optimization, as no direct calpain or protease inhibition data are yet published for this specific compound.

Physicochemical Property-Driven Screening Library Design Requiring Balanced Hydrophilicity

With XLogP3-AA = 1.9 [2] versus ~3.1 for the 2-position α-amino acid isomer , the target compound occupies a more hydrophilic region of chemical space that is favorable for CNS drug-likeness (CNS MPO criteria) and aqueous solubility. Procurement for diversity-oriented screening libraries should prioritize this compound when the screening goal is to populate the logP 1–2 range with sulfonamide-containing fragments, a region underrepresented among α-amino acid sulfonamide analogs that typically exceed logP > 2.5. The tPSA of 86 Ų [3] further positions this compound within favorable oral bioavailability parameter space (Veber rules) [4].

β-Amino Acid Peptidomimetic Building Block for Metabolically Stabilized Probe Synthesis

The β-amino acid backbone of the target compound confers intrinsic resistance to proteolytic degradation and α-amino acid metabolic pathways [5]. This property is leveraged in the synthesis of metabolically durable chemical probes where the N-(4-fluorophenylsulfonyl)-β-leucine scaffold serves as a non-cleavable, non-metabolizable amino acid surrogate. The para-fluoro substitution further provides a ¹⁹F NMR handle for conformational analysis and protein-binding studies. Patent EA006430B1 explicitly claims N-(arylsulfonyl)-β-amino acid derivatives as privileged structures for bradykinin B1 receptor modulation [6], supporting the broader applicability of this scaffold in GPCR-targeted probe development.

Negative Control or Selectivity Counter-Screen for α-Amino Acid Sulfonamide Hit Validation

When an α-amino acid sulfonamide (e.g., a 2-substituted leucine sulfonamide) emerges as a hit in a biochemical or cellular screen, the target β-amino acid compound can serve as a structurally matched negative control to assess scaffold-specific pharmacology. The difference in amine position (β-3 vs. α-2) alters the spatial relationship between the carboxylic acid and the sulfonamide pharmacophore, potentially abrogating target binding while preserving similar physicochemical properties (MW, logP within ~1 unit, identical halogen substitution). This application is particularly valuable for ruling out assay artifacts arising from sulfonamide reactivity or colloidal aggregation, as the target compound shares the same sulfonamide functional group but with a distinct geometry.

Quote Request

Request a Quote for 3-{[(4-Fluorophenyl)sulfonyl]amino}-4-methylpentanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.